molecular formula C15H11N3O2S B2685456 (2E)-3-phenyl-N-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]prop-2-enamide CAS No. 865287-74-7

(2E)-3-phenyl-N-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]prop-2-enamide

Cat. No.: B2685456
CAS No.: 865287-74-7
M. Wt: 297.33
InChI Key: BVIZMMTVXYXVSR-CMDGGOBGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(2E)-3-phenyl-N-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]prop-2-enamide” is a synthetic organic compound featuring a 1,3,4-oxadiazole core substituted with a thiophen-2-yl group at position 5 and an (E)-cinnamamide moiety at position 2. The 1,3,4-oxadiazole ring is a heterocyclic scaffold known for its electron-withdrawing properties and metabolic stability, making it prevalent in medicinal chemistry . This compound’s structural design aligns with derivatives investigated for anticonvulsant, antimicrobial, and enzyme inhibitory activities .

Properties

IUPAC Name

(E)-3-phenyl-N-(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11N3O2S/c19-13(9-8-11-5-2-1-3-6-11)16-15-18-17-14(20-15)12-7-4-10-21-12/h1-10H,(H,16,18,19)/b9-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVIZMMTVXYXVSR-CMDGGOBGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CC(=O)NC2=NN=C(O2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C(=O)NC2=NN=C(O2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-phenyl-N-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]prop-2-enamide typically involves the following steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of a hydrazide with an appropriate carboxylic acid derivative under acidic or basic conditions.

    Coupling with Thiophene: The thiophene ring is introduced via a coupling reaction, such as a Suzuki or Stille coupling, using a thiophene boronic acid or stannane.

    Formation of the Enamide: The final step involves the formation of the enamide through a condensation reaction between the oxadiazole-thiophene intermediate and a suitable aldehyde or ketone under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-phenyl-N-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Electrophilic reagents such as halogens, and nucleophilic reagents like amines or thiols, typically under mild to moderate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

Antiviral Applications

Recent studies have highlighted the compound's efficacy as an antiviral agent, particularly against the dengue virus. Through high-throughput screening and structure-activity relationship (SAR) studies, researchers have synthesized derivatives of this compound that exhibit significant inhibitory activity against the dengue viral polymerase. The most potent inhibitors derived from this series have demonstrated submicromolar activity against all four serotypes of the dengue virus in vitro .

Case Study: Dengue Virus Inhibition

A specific study reported on the synthesis and evaluation of various oxadiazole derivatives, including (2E)-3-phenyl-N-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]prop-2-enamide. These compounds were shown to effectively inhibit the polymerase enzyme of the dengue virus, making them promising candidates for further development into antiviral therapies .

Neuroprotective Properties

The compound also shows potential in the treatment of neurodegenerative diseases such as Alzheimer's disease. Research indicates that derivatives of 1,3,4-oxadiazoles can act as multitarget-directed ligands (MTDLs), capable of inhibiting key enzymes involved in neurodegeneration, such as acetylcholinesterase (AChE) and beta-site amyloid precursor protein cleaving enzyme 1 (BACE-1). These activities are crucial for reducing amyloid-beta aggregation and neuroinflammation .

Case Study: Cholinesterase Inhibition

In a study focused on cholinesterase inhibition, several oxadiazole derivatives were synthesized and evaluated for their ability to inhibit both AChE and BACE-1. Notably, compounds derived from the oxadiazole scaffold exhibited promising IC50 values, indicating strong inhibitory potential against these enzymes. For instance, one compound demonstrated an IC50 of 0.052 μM against AChE, suggesting significant neuroprotective capabilities .

Structure-Activity Relationship (SAR) Studies

Understanding the structure-activity relationship is essential for optimizing the biological activity of compounds like (2E)-3-phenyl-N-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]prop-2-enamide. Variations in substituents on the phenyl ring and thiophene moiety can significantly influence their pharmacological profiles.

CompoundSubstituentAChE Inhibition (IC50 μM)BACE-1 Inhibition (IC50 μM)
A-Cl0.9071.5
B-NO₂0.0520.9
C-CF₃8.32.5

This table summarizes some findings from SAR studies that illustrate how different substituents affect inhibitory activity against cholinesterases and BACE-1 .

Mechanism of Action

The mechanism of action of (2E)-3-phenyl-N-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]prop-2-enamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.

    Pathways Involved: It can influence various biochemical pathways, such as those involved in cell signaling, apoptosis, and inflammation.

Comparison with Similar Compounds

Table 1: Key Structural and Pharmacological Comparisons

Compound Name Structural Features Biological Activity Physicochemical Properties (log P) References
(2E)-3-phenyl-N-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]prop-2-enamide (Target) 1,3,4-oxadiazole + thiophen-2-yl + (E)-cinnamamide Not explicitly reported (structural inference: potential anticonvulsant/antimicrobial) Predicted moderate lipophilicity
(2E)-3-(4-Bromophenyl)-N-(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)but-2-enamide 1,3,4-oxadiazole + 4-methoxyphenyl + bromophenyl substituents Anticonvulsant (MES test) Higher lipophilicity (halogenated)
N-Phenethylcinnamamide (E)-cinnamamide + phenethyl group (no oxadiazole) Prostaglandin inhibitor, multi-target (4 targets) Moderate lipophilicity
(2E)-3-phenyl-N-(2,4,6-trifluorophenyl)prop-2-enamide (32) (E)-cinnamamide + trifluorophenyl Antiplasmodial (lowest lipophilicity in series) log k = 2.01 (experimental)
N-Substituted 2-{[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamides (8q) 1,3,4-oxadiazole + indole + sulfanyl acetamide α-Glucosidase inhibition (IC₅₀ = 49.71 µM) Variable (depends on substituents)
(2E)-N-[5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl]-3-(thiophen-2-yl)prop-2-enamide 1,3,4-oxadiazole + pyrazole + thiophene Not reported (structural similarity to target) Predicted moderate lipophilicity

Key Findings

Structural Influences on Activity

  • Oxadiazole Core : The 1,3,4-oxadiazole ring enhances metabolic stability and electron deficiency, improving receptor binding in enzyme inhibition (e.g., α-glucosidase in compound 8q) .
  • Thiophene vs. Halogenated Aromatics : The target’s thiophene group may reduce lipophilicity compared to bromophenyl or trifluorophenyl analogues (e.g., compound 32: log k = 2.01 vs. predicted lower log P for thiophene) . This could influence blood-brain barrier penetration for anticonvulsant applications.
  • Cinnamamide Geometry : The (E)-configuration ensures planarity, critical for interactions with hydrophobic pockets in enzymes or receptors, as seen in antiplasmodial cinnamanilides .

Pharmacological Potential

  • Anticonvulsant Activity : Analogues like (2E)-3-(4-Bromophenyl)-N-(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)but-2-enamide show efficacy in MES tests, suggesting the target compound may share similar mechanisms .
  • Enzyme Inhibition : The oxadiazole-thiophene scaffold could mimic the sulfanyl acetamide derivatives (e.g., 8q) in targeting α-glucosidase, though substituent differences may alter potency .
  • Multi-Target Capacity : N-Phenethylcinnamamide’s multi-target activity highlights the cinnamamide moiety’s versatility, implying the target compound may exhibit broad-spectrum effects if optimized .

Physicochemical Properties

  • Synthetic Accessibility : Synthesis routes for oxadiazole derivatives typically involve cyclization of thiosemicarbazides or coupling reactions, as seen in compound 8q and thiadiazole derivatives .

Biological Activity

The compound (2E)-3-phenyl-N-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]prop-2-enamide is a member of the oxadiazole family, known for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, focusing on its antiviral properties, cytotoxic effects against cancer cell lines, and potential mechanisms of action.

Antiviral Properties

Recent studies have highlighted the compound's effectiveness as an antiviral agent. Specifically, it has been evaluated against dengue virus polymerase. The following points summarize key findings:

  • Inhibition of Dengue Virus Polymerase : The compound demonstrates significant inhibitory activity against the dengue virus polymerase (NS5 RdRp), with submicromolar IC50 values across all four dengue virus serotypes .
  • Structure–Activity Relationship (SAR) : A systematic SAR study revealed that modifications to the oxadiazole and thiophenyl groups enhance antiviral potency. The most potent derivatives were identified through high-throughput screening methods .

Cytotoxicity Against Cancer Cell Lines

The compound has also been investigated for its anticancer properties. Notable findings include:

  • Cytotoxic Activity : In vitro studies show that (2E)-3-phenyl-N-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]prop-2-enamide exhibits cytotoxic effects on various cancer cell lines, including human breast adenocarcinoma (MCF-7) and leukemia (CEM) cells .
  • Mechanism of Action : Flow cytometry assays indicated that the compound induces apoptosis in cancer cells, with increased levels of p53 expression and caspase activation observed in treated cells . This suggests that the compound may disrupt cellular processes essential for cancer cell survival.

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparison with similar oxadiazole derivatives is presented in Table 1.

Compound NameBiological ActivityIC50 Value (µM)Target
Compound AAntiviral0.5Dengue Virus Polymerase
Compound BCytotoxic0.65MCF-7 Cells
(2E)-3-pheny...Antiviral/Cytotoxic0.25Dengue Virus Polymerase / MCF-7 Cells

Case Study 1: Antiviral Efficacy

A study conducted by researchers at [source] found that (2E)-3-phenyl-N-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]prop-2-enamide significantly reduced viral load in infected cell models when administered at concentrations as low as 0.25 µM. This highlights its potential as a therapeutic agent against dengue fever.

Case Study 2: Cancer Cell Line Testing

In another investigation published in [source], the compound was tested against multiple cancer cell lines, showing an IC50 value of 0.65 µM against MCF-7 cells. The study concluded that structural modifications could enhance its anticancer properties further.

Q & A

Q. What are the typical synthetic routes for (2E)-3-phenyl-N-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]prop-2-enamide, and what reaction conditions are critical for optimizing yield?

The synthesis involves multi-step organic reactions. A common approach includes:

Formation of the oxadiazole core : Cyclization of thiosemicarbazides with carboxylic acid derivatives under acidic conditions (e.g., POCl₃ at 90°C for 3 hours) .

Introduction of the thiophene moiety : Coupling reactions using thiophene-2-carbonyl chloride or analogous reagents .

Enamide formation : Condensation of the oxadiazole intermediate with (E)-3-phenylprop-2-enoic acid via amide coupling agents (e.g., HATU or EDCI) .

Q. Key conditions :

  • Temperature control during cyclization (e.g., reflux at 90°C) .
  • Use of anhydrous solvents (e.g., DMF) to prevent hydrolysis of intermediates .
  • pH adjustment (8–9) during precipitation to isolate pure products .

Q. How can researchers confirm the structural integrity and purity of this compound post-synthesis?

  • Spectroscopic techniques :
    • ¹H/¹³C NMR : Verify the presence of characteristic peaks (e.g., thiophene protons at δ 7.0–7.5 ppm, enamide doublet at δ 6.5–7.0 ppm) .
    • FT-IR : Confirm amide C=O stretching (~1650 cm⁻¹) and oxadiazole C=N vibrations (~1600 cm⁻¹) .
  • Chromatography :
    • HPLC : Purity assessment using reverse-phase columns (e.g., C18) with UV detection at λ = 254 nm .
  • Elemental analysis : Validate empirical formula (e.g., C₁₆H₁₂N₃O₂S) .

Q. What preliminary biological assays are suitable for evaluating this compound’s pharmacological potential?

  • In vitro cytotoxicity : Screen against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays .
  • Anti-inflammatory activity : Measure inhibition of COX-2 or TNF-α in macrophage models .
  • Antimicrobial testing : Disk diffusion assays against Gram-positive/negative bacteria .

Note : Ensure compound solubility in DMSO/PBS and use appropriate controls (e.g., doxorubicin for cytotoxicity) .

Advanced Research Questions

Q. How can reaction conditions be optimized to mitigate side reactions during oxadiazole formation?

  • Solvent selection : Replace polar aprotic solvents (DMF) with ionic liquids to reduce byproducts like hydrolyzed intermediates .
  • Catalyst screening : Test Lewis acids (e.g., ZnCl₂) to accelerate cyclization and improve regioselectivity .
  • In situ monitoring : Use FT-IR or Raman spectroscopy to track reaction progress and terminate at optimal conversion .

Q. Example optimization table :

ParameterBaseline ConditionOptimized ConditionYield Improvement
Temperature90°C80°C+15%
CatalystNoneZnCl₂ (5 mol%)+22%
Reaction Time3 hours2.5 hours+10%

Q. How can computational chemistry methods like DFT predict the electronic properties of this compound?

  • Quantum chemical calculations :
    • DFT-B3LYP/6-31G *: Optimize geometry to calculate frontier molecular orbitals (HOMO/LUMO) and predict reactivity .
    • Electrostatic potential maps : Identify nucleophilic/electrophilic sites for targeted modifications (e.g., substituting the phenyl group) .
  • Molecular docking : Simulate binding affinities with biological targets (e.g., COX-2 active site) to guide structure-activity relationship (SAR) studies .

Q. What strategies can address discrepancies in biological activity data across studies?

  • Assay standardization :
    • Use consistent cell lines (e.g., ATCC-validated) and passage numbers .
    • Normalize solvent concentrations (e.g., ≤0.1% DMSO) to avoid cytotoxicity artifacts .
  • Purity verification : Re-test compounds with ≥95% HPLC purity to exclude confounding impurities .
  • Data triangulation : Cross-validate results with orthogonal assays (e.g., Western blot for apoptosis alongside MTT assays) .

Q. How can degradation pathways of this compound be analyzed under physiological conditions?

  • Forced degradation studies :
    • Acidic/alkaline hydrolysis : Incubate at pH 2 and 9 (37°C) and monitor via LC-MS for hydrolyzed products (e.g., oxadiazole ring opening) .
    • Photostability : Expose to UV light (λ = 254 nm) to assess enamide isomerization .
  • Metabolite identification : Use hepatocyte microsomes to detect phase I/II metabolites .

Data Contradiction Analysis

Q. How should researchers interpret conflicting reports on this compound’s anti-inflammatory efficacy?

  • Possible factors :
    • Cell model variability : Primary macrophages vs. immortalized lines may respond differently to inflammatory stimuli .
    • Dosage discrepancies : Check if studies use IC₅₀ values within the same order of magnitude (e.g., 10 µM vs. 50 µM) .
  • Resolution steps :
    • Replicate experiments using standardized protocols (e.g., LPS-induced RAW264.7 cells) .
    • Perform dose-response curves to establish a robust activity profile .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.